3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3,4-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a chemical compound with the molecular formula C15H16O4. It belongs to the class of benzo[c]chromen-6-one derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethoxyphenylacetic acid with a suitable cyclizing agent, such as polyphosphoric acid, to form the desired benzo[c]chromen-6-one structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3,4-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups into the aromatic ring .
Scientific Research Applications
3,4-Dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes, making them valuable in biochemical research.
Medicine: Research has explored its potential therapeutic applications, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with specific molecular targets. For example, some derivatives of this compound have been shown to inhibit phosphodiesterase II, an enzyme involved in the regulation of intracellular levels of cyclic nucleotides. This inhibition can lead to various biological effects, including anti-inflammatory and neuroprotective activities .
Comparison with Similar Compounds
- 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
- 3-Hydroxy-6H-benzo[c]chromen-6-one
- 3,4-Dibutoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
Comparison: Compared to its similar compounds, 3,4-dimethoxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is unique due to its specific methoxy substitutions at the 3 and 4 positions. These substitutions can influence its chemical reactivity, biological activity, and potential therapeutic applications. For example, the methoxy groups can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .
Properties
Molecular Formula |
C15H16O4 |
---|---|
Molecular Weight |
260.28 g/mol |
IUPAC Name |
3,4-dimethoxy-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C15H16O4/c1-17-12-8-7-10-9-5-3-4-6-11(9)15(16)19-13(10)14(12)18-2/h7-8H,3-6H2,1-2H3 |
InChI Key |
GTRRVNDLMOWSAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OC |
Origin of Product |
United States |
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